2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid
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Overview
Description
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups and a carboxymethoxy group. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes protection and deprotection of hydroxyl groups, selective oxidation, and glycosylation reactions. Common reagents used in these steps include acetic anhydride, pyridine, and various protecting groups such as benzyl or silyl ethers.
Industrial Production Methods
Industrial production of this compound may involve more streamlined processes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance yield and purity. Optimization of reaction conditions, including temperature, pH, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxyl group can produce primary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Scientific Research Applications
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying carbohydrate chemistry.
Biology: Its structural similarity to natural carbohydrates makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mechanism of Action
The mechanism by which 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a competitive inhibitor or substrate analog. Its multiple hydroxyl groups allow it to form hydrogen bonds with active site residues, influencing enzyme activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple sugar with a similar hydroxyl group arrangement but lacking the carboxymethoxy group.
Glucuronic Acid: Contains a carboxyl group but differs in the position and number of hydroxyl groups.
Galactose: Another simple sugar with a different stereochemistry and functional group arrangement.
Uniqueness
What sets 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid apart is its unique combination of functional groups and stereochemistry. This distinct structure allows it to participate in a wider range of chemical reactions and interact with biological molecules in specific ways that similar compounds cannot.
Properties
Molecular Formula |
C10H16O10 |
---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid |
InChI |
InChI=1S/C10H16O10/c11-1-4-7(16)8(18-2-5(12)13)9(10(17)20-4)19-3-6(14)15/h4,7-11,16-17H,1-3H2,(H,12,13)(H,14,15)/t4-,7-,8+,9-,10?/m1/s1 |
InChI Key |
ANSSVALSMIXMQD-LIPFMBKLSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC(=O)O)OCC(=O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OCC(=O)O)OCC(=O)O)O)O |
Origin of Product |
United States |
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